1H-1,3-Benzimidazole, 2-[[5-methyl-2-(1-methylethyl)phenoxy]methyl]-1-(2-propynyl)-
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Overview
Description
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-methyl-2-(propan-2-yl)phenol with propargyl bromide to form an intermediate, which is then reacted with 1,3-benzodiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: A precursor in the synthesis of the target compound.
1-(Prop-2-yn-1-yloxy)-4-propylbenzene: Shares structural similarities with the target compound.
2-(5-Methyl-1,3-benzoxazol-2-yl)phenol: Another compound with a benzodiazole core.
Uniqueness
2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C21H22N2O/c1-5-12-23-19-9-7-6-8-18(19)22-21(23)14-24-20-13-16(4)10-11-17(20)15(2)3/h1,6-11,13,15H,12,14H2,2-4H3 |
InChI Key |
ZADVDBQOCUTSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC#C |
Origin of Product |
United States |
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